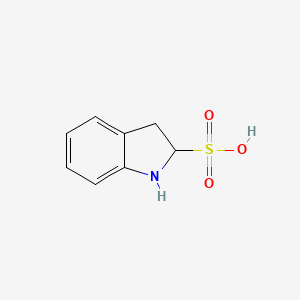
2,3-dihydro-1H-indole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindole-2-sulfonic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroindole-2-sulfonic acid can be synthesized through the reduction of corresponding indoles containing acceptor groups in the indole ring. This reduction can be achieved using various boron hydrides . Another method involves the chemoselective reduction of nitrile groups in the presence of amides .
Industrial Production Methods: While specific industrial production methods for 2,3-dihydroindole-2-sulfonic acid are not widely documented, the general approach involves large-scale synthesis using the aforementioned reduction techniques. The process typically requires stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroindole-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides are frequently used for reduction reactions.
Substitution: Electrophilic substitution typically involves reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indole derivatives .
Scientific Research Applications
2,3-Dihydroindole-2-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-dihydroindole-2-sulfonic acid exerts its effects involves interaction with various molecular targets and pathways. The indole ring system allows for binding to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects . The exact pathways depend on the specific derivative and its target application.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Melatonin: A neurohormone regulating circadian rhythms.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: 2,3-Dihydroindole-2-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmacology .
Properties
CAS No. |
376646-59-2 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-2-sulfonic acid |
InChI |
InChI=1S/C8H9NO3S/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8/h1-4,8-9H,5H2,(H,10,11,12) |
InChI Key |
YKHUYGXDWCLYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



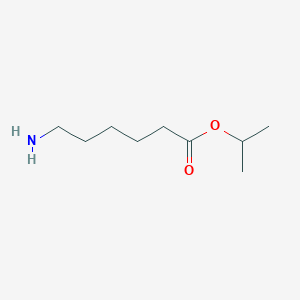
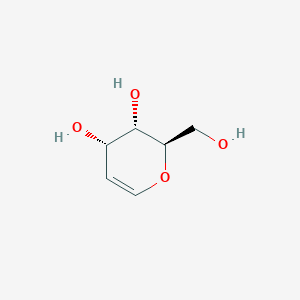

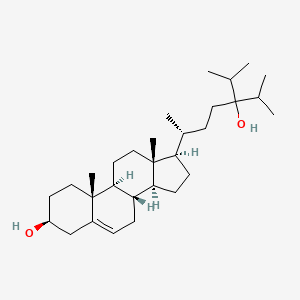
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
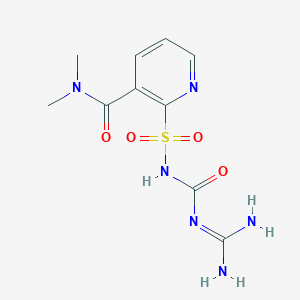
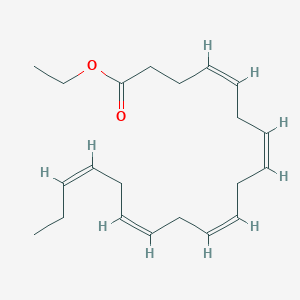
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
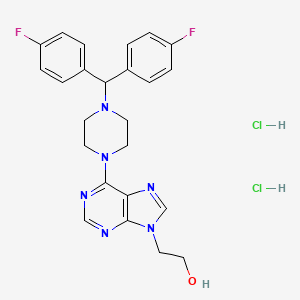
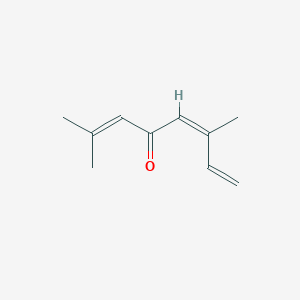
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
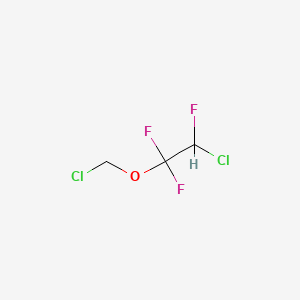
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
